molecular formula C16H26O B1261230 1-[4-(2,2,3-Trimethylcyclopent-3-enyl)cyclohex-3-enyl]ethanol

1-[4-(2,2,3-Trimethylcyclopent-3-enyl)cyclohex-3-enyl]ethanol

Cat. No. B1261230
M. Wt: 234.38 g/mol
InChI Key: SPPFYUIXLQODFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(2,2,3-trimethylcyclopent-3-enyl)cyclohex-3-enyl]ethanol is a secondary alcohol and a cyclohexenylalkanol. It has a role as a fragrance. It contains a campholenic cyclohexenyl group. It derives from a hydride of a cyclopentene.

Scientific Research Applications

Synthesis of Benzene Derivatives

Research shows that 1-[4-(2,2,3-Trimethylcyclopent-3-enyl)cyclohex-3-enyl]ethanol has been utilized in synthesizing substituted benzenes. For example, a novel strategy involved the synthesis of (E)-1-((3-ethyl-2,4,4-trimethylcyclohex-2-enylidene)methyl-4-substituted benzenes from a similar compound, using a base-mediated reaction to furnish 1,3-dienes (Das et al., 2009).

Transformation into Carbamates

The compound has been used in the transformation to carbamates. A study describes the synthesis of alkyl N-(1-cyclohex-3-enyl)carbamates from cyclohex-3-ene carboxylic acid through Curtius rearrangement, demonstrating the potential for producing useful oxygenated cyclohexylamimo building blocks (Gómez-Sánchez & Marco-Contelles, 2005).

Applications in Organic Synthesis

Its derivatives have been instrumental in various organic synthesis processes. For instance, the deamination of cyclohex-1-enylmethylamine, which is related structurally, leads to allylic rearrangement products (Stapleford, 1971). Additionally, cyclohex-2-enyl bromides synthesized from similar compounds have been studied for their solvolysis rates in aqueous ethanol (Kiefer & Roberts, 1962).

Catalytic Oxidation Studies

The compound's derivatives have been explored in catalytic oxidation studies. For example, a study demonstrated the oxidation of carotenoid-derived aroma compounds by specific cytochromes, where derivatives of similar structures played a role in the efficient oxidation of these compounds (Litzenburger & Bernhardt, 2016).

properties

Molecular Formula

C16H26O

Molecular Weight

234.38 g/mol

IUPAC Name

1-[4-(2,2,3-trimethylcyclopent-3-en-1-yl)cyclohex-3-en-1-yl]ethanol

InChI

InChI=1S/C16H26O/c1-11-5-10-15(16(11,3)4)14-8-6-13(7-9-14)12(2)17/h5,8,12-13,15,17H,6-7,9-10H2,1-4H3

InChI Key

SPPFYUIXLQODFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC(C1(C)C)C2=CCC(CC2)C(C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[4-(2,2,3-Trimethylcyclopent-3-enyl)cyclohex-3-enyl]ethanol
Reactant of Route 2
Reactant of Route 2
1-[4-(2,2,3-Trimethylcyclopent-3-enyl)cyclohex-3-enyl]ethanol
Reactant of Route 3
1-[4-(2,2,3-Trimethylcyclopent-3-enyl)cyclohex-3-enyl]ethanol
Reactant of Route 4
1-[4-(2,2,3-Trimethylcyclopent-3-enyl)cyclohex-3-enyl]ethanol
Reactant of Route 5
1-[4-(2,2,3-Trimethylcyclopent-3-enyl)cyclohex-3-enyl]ethanol
Reactant of Route 6
Reactant of Route 6
1-[4-(2,2,3-Trimethylcyclopent-3-enyl)cyclohex-3-enyl]ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.